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Compound of Interest

Compound Name: AZ7550-d5

Cat. No.: B12403811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for AZ7550,

a pharmacologically active metabolite of the third-generation epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI), osimertinib. The information presented herein is

intended to serve as a comprehensive resource for researchers and professionals involved in

the fields of oncology, pharmacology, and drug development.

Executive Summary
AZ7550 is one of the two primary active metabolites of osimertinib, formed predominantly

through metabolism by cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2] It circulates in

plasma at approximately 10% of the concentration of the parent compound, osimertinib.[3][4]

Preclinical studies have demonstrated that AZ7550 possesses a potency and selectivity profile

that is broadly similar to osimertinib, effectively inhibiting both EGFR sensitizing and T790M

resistance mutations while sparing the wild-type form of the receptor.[5][6] This document

summarizes the key preclinical findings for AZ7550, including its in vitro activity, mechanism of

action, and metabolic pathway. Detailed experimental protocols for the key assays cited are

also provided to facilitate the replication and further investigation of these findings.
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The in vitro activity of AZ7550 has been evaluated in various non-small cell lung cancer

(NSCLC) cell lines harboring different EGFR mutations. The following tables summarize the

half-maximal inhibitory concentration (IC50) for enzyme inhibition and the half-maximal growth

inhibition (GI50) for cell proliferation.

Cell Line
EGFR Mutation
Status

AZ7550 IC50 (nM) Reference

H1975
L858R/T790M

(Double Mutant)
45 [6]

PC9
Exon 19 Deletion

(Activating Mutant)
26 [6]

LoVo Wild Type 786 [6]

Table 1: AZ7550 Inhibitory Concentration (IC50) in EGFR Mutant and Wild-Type Cell Lines.

This table illustrates the potent inhibitory activity of AZ7550 against clinically relevant EGFR

mutations, including the T790M resistance mutation, while demonstrating significantly less

potency against wild-type EGFR.

Cell Line
EGFR Mutation
Status

AZ7550 GI50 (nM) Reference

H1975
L858R/T790M

(Double Mutant)
19 [6]

PC9
Exon 19 Deletion

(Activating Mutant)
15 [6]

Calu3 Wild Type 537 [6]

Table 2: AZ7550 Growth Inhibition (GI50) in EGFR Mutant and Wild-Type Cell Lines. This table

highlights the antiproliferative effects of AZ7550, showing strong inhibition of cell growth in

EGFR-mutated cancer cells with a favorable selectivity margin over wild-type cells.

In addition to its activity against EGFR, AZ7550 has been shown to inhibit the Insulin-like

Growth Factor 1 Receptor (IGF1R) with an IC50 of 1.6 µM.[6]
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical

evaluation of AZ7550.

Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the general procedure for determining the half-maximal inhibitory

concentration (IC50) of AZ7550 against specific kinases.

Objective: To quantify the concentration of AZ7550 required to inhibit 50% of the enzymatic

activity of a target kinase (e.g., EGFR mutants, IGF1R).

Materials:

Recombinant human kinase (e.g., EGFR L858R/T790M)

Kinase substrate (e.g., a synthetic peptide)

AZ7550 compound

ATP (Adenosine triphosphate)

Kinase assay buffer

384-well plates

Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

Compound Preparation: Prepare a serial dilution of AZ7550 in DMSO. Further dilute these

solutions in the kinase assay buffer to the desired final concentrations.

Assay Reaction:

Add the kinase enzyme to the wells of a 384-well plate.

Add the diluted AZ7550 or vehicle control (DMSO) to the respective wells.
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Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes) to allow

for compound binding to the kinase.

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

Signal Detection: After a defined incubation period (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C), stop the reaction and measure the signal using a plate reader. The

signal is proportional to the amount of substrate phosphorylated by the kinase.

Data Analysis:

Calculate the percentage of kinase inhibition for each AZ7550 concentration relative to the

vehicle control.

Plot the percentage of inhibition against the logarithm of the AZ7550 concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (GI50 Determination)
This protocol describes a common method, the MTT assay, for assessing the effect of AZ7550

on the proliferation of cancer cell lines.

Objective: To determine the concentration of AZ7550 that causes a 50% reduction in the growth

of a specific cell line.

Materials:

Cancer cell lines (e.g., H1975, PC9, Calu3)

Cell culture medium and supplements (e.g., FBS, antibiotics)

AZ7550 compound

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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96-well plates

Microplate reader

Procedure:

Cell Seeding:

Harvest and count the cells.

Seed the cells into 96-well plates at a predetermined density and allow them to adhere

overnight.

Compound Treatment:

Prepare a serial dilution of AZ7550 in the cell culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of AZ7550 or a vehicle control.

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified

incubator with 5% CO2.

MTT Addition and Incubation:

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells

with active mitochondria will reduce the yellow MTT to purple formazan crystals.

Solubilization:

Carefully remove the medium containing MTT.

Add a solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of approximately 570 nm using a microplate reader.

Data Analysis:
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Calculate the percentage of growth inhibition for each AZ7550 concentration compared to

the vehicle-treated cells.

Plot the percentage of growth inhibition against the logarithm of the AZ7550 concentration.

Determine the GI50 value by fitting the data to a dose-response curve.

EGFR Phosphorylation Assay (Western Blot)
This protocol outlines the western blot procedure to assess the inhibitory effect of AZ7550 on

EGFR phosphorylation.

Objective: To qualitatively and semi-quantitatively measure the levels of phosphorylated EGFR

(p-EGFR) and total EGFR in cell lysates after treatment with AZ7550.

Materials:

Cancer cell lines expressing the target EGFR mutations

AZ7550 compound

EGF (Epidermal Growth Factor)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein quantification assay kit (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Transfer buffer and apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-p-EGFR, anti-total EGFR, and a loading control like anti-β-actin)

HRP-conjugated secondary antibodies
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Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment:

Culture cells to a suitable confluency.

Treat the cells with various concentrations of AZ7550 or a vehicle control for a specified

duration.

Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR

phosphorylation.

Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells on ice using lysis buffer.

Collect the lysates and centrifuge to pellet cell debris.

Protein Quantification: Determine the protein concentration of each lysate.

SDS-PAGE and Protein Transfer:

Normalize the protein amounts for each sample and prepare them for electrophoresis.

Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins to a membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
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Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and

re-probed for total EGFR and a loading control to ensure equal protein loading.

Data Analysis: Densitometry analysis can be performed to quantify the band intensities and

determine the relative levels of p-EGFR.

Mandatory Visualization
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Caption: Metabolic pathway of osimertinib to its active metabolite AZ7550 via CYP3A4/5

enzymes.

AZ7550 Mechanism of Action on EGFR Signaling
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Caption: AZ7550 inhibits mutant EGFR, blocking downstream signaling pathways like MAPK

and PI3K/Akt.

Experimental Workflow for IC50 Determination
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Caption: Workflow for determining the IC50 value of AZ7550 in a kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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